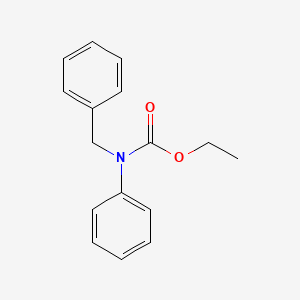

Ethyl benzyl(phenyl)carbamate

Description

Overview of Carbamate (B1207046) Chemistry within Research Paradigms

Carbamates, also known as urethanes, are a class of organic compounds that are formally derived from the unstable carbamic acid. researchgate.netscielo.br Structurally, they are characterized by a carbonyl group bonded to both an oxygen and a nitrogen atom, making them hybrids of esters and amides. nih.gov This unique structural feature imparts a good degree of chemical and proteolytic stability. acs.org

The stability of the carbamate moiety is partly due to resonance, where the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a planar and rigid structure. acs.orgnih.gov This electronic characteristic is crucial for how carbamates interact with biological targets like enzymes or receptors. acs.org

In academic and industrial research, carbamates are recognized for their versatility. They serve as essential protecting groups for amines in complex organic syntheses, particularly in peptide chemistry. nih.govionike.com Furthermore, the carbamate functional group is a key structural motif in a wide array of commercially important molecules, including pharmaceuticals, pesticides, fungicides, and herbicides. researchgate.netscielo.bracs.org The ongoing search for more environmentally friendly synthesis methods has led to significant research into non-phosgene routes for producing carbamates, moving away from traditionally hazardous reagents. ionike.com

Significance of N-Substituted Carbamates in Contemporary Chemical Sciences

The substitution pattern on the nitrogen atom of the carbamate group significantly influences the molecule's properties and applications. N-substituted carbamates, such as Ethyl benzyl(phenyl)carbamate, are of particular importance in modern chemical science. ionike.com

One of the most critical industrial applications for N-substituted carbamates is their role as stable intermediates in the non-phosgene production of isocyanates. ionike.com Isocyanates are vital monomers for manufacturing polyurethanes, a ubiquitous class of polymers. ionike.com The thermal decomposition of N-substituted carbamates offers a greener alternative to the use of highly toxic phosgene (B1210022). ionike.com

In medicinal chemistry, the N-substituted carbamate linkage is widely employed as a bioisostere or surrogate for the peptide bond. nih.govacs.org This substitution can enhance a drug candidate's metabolic stability against degradation by proteases and improve its ability to permeate cell membranes. nih.govacs.org The ability to modify the substituents on the nitrogen provides a powerful tool for medicinal chemists to fine-tune a molecule's pharmacological profile, including its stability and interactions with biological targets. acs.org This has led to the inclusion of N-substituted carbamate moieties in numerous approved therapeutic agents. researchgate.netscielo.br

Table 2: Research Interest in Different Carbamate Types This interactive table outlines the general research focus for different classes of carbamate compounds.

| Carbamate Type | General Research Focus | Key Applications |

|---|---|---|

| N-monosubstituted | Prodrug design, synthesis of primary amines, labile protecting groups. nih.gov | Pharmaceuticals, organic synthesis. nih.gov |

| N,N-disubstituted | Stable peptide bond mimics, intermediates for non-phosgene isocyanate synthesis. acs.orgionike.com | Medicinal chemistry, polymer industry. acs.orgionike.com |

| Aryl Carbamates | Herbicides, insecticides (acetylcholinesterase inhibitors). ontosight.aijpmsonline.com | Agrochemicals. ontosight.ai |

| Benzyl (B1604629) Carbamates | Protecting group chemistry (Cbz group), synthesis of biologically active molecules. ontosight.ai | Peptide synthesis, drug discovery. ontosight.ai |

Current and Future Research Trajectories for Ethyl Benzyl(phenyl)carbamate

Direct research focused exclusively on Ethyl benzyl(phenyl)carbamate is limited. However, current and future research trajectories can be inferred from studies on structurally related compounds, particularly benzyl ethyl carbamates and other N-substituted carbamates.

A significant area of contemporary research involves the exploration of the biological activities of novel carbamates. For instance, studies on benzyl ethyl carbamate derivatives have investigated their potential as ixodicides for controlling ticks. scirp.orgscirp.org This research often involves a combination of chemical synthesis and computational modeling to predict the efficacy and properties of new compounds before they are synthesized, representing a cost-effective approach to discovery. scirp.orgscirp.orgresearchgate.net Research into (3-benzyl-5-hydroxyphenyl)carbamates has also shown potent antitubercular activity, highlighting the potential of the benzyl-substituted carbamate scaffold in developing new therapeutic agents. mdpi.com

Future research directions for compounds like Ethyl benzyl(phenyl)carbamate are likely to follow these trends:

Medicinal Chemistry Exploration: Given the prevalence of the carbamate motif in drug design, future studies could screen Ethyl benzyl(phenyl)carbamate and its analogues for various biological activities, such as enzyme inhibition or receptor binding. ontosight.ai The specific combination of benzyl, phenyl, and ethyl groups offers a unique stereoelectronic profile that could be explored for targeted therapeutic applications.

Development of Synthetic Methodologies: There is a continuous drive to develop more efficient, sustainable, and economically viable methods for synthesizing N-substituted carbamates. ionike.com Future work may focus on novel catalytic systems, such as those using magnetic nanoparticles, to facilitate the synthesis of compounds like Ethyl benzyl(phenyl)carbamate. ionike.com

Materials Science and Catalysis: The stability and structural features of N,N-disubstituted carbamates could make them interesting candidates as ligands in coordination chemistry or as building blocks for novel polymers and materials. Further research is needed to fully understand these properties. ontosight.ai

In essence, while Ethyl benzyl(phenyl)carbamate may not currently be a major focus of individual research, its chemical structure places it at the intersection of several important and active areas of chemical science, from sustainable industrial processes to the discovery of new medicines.

Structure

3D Structure

Properties

CAS No. |

610-43-5 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

ethyl N-benzyl-N-phenylcarbamate |

InChI |

InChI=1S/C16H17NO2/c1-2-19-16(18)17(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |

InChI Key |

ATIPBKCFGLKIGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl Benzyl Phenyl Carbamate and Its Analogs

Reaction Kinetics and Pathways

The mechanistic pathways of carbamate (B1207046) reactions are diverse and heavily dependent on the substitution pattern of the nitrogen atom and the nature of the leaving group. acs.orgnih.gov Investigations into these pathways often involve detailed kinetic studies to elucidate the sequence of events at a molecular level.

Solvolysis Studies, Including Hydrolysis and Methanolysis

Solvolysis, the reaction of a compound with a solvent, is a fundamental process for understanding the reactivity of carbamates. Studies on the hydrolysis and methanolysis of substituted benzyl (B1604629) N-phenylcarbamates have provided significant insights into their reaction mechanisms. arkat-usa.org

The basic hydrolysis of carbamates is a key reaction, and its mechanism is contingent on the number of substituents on the nitrogen atom. nih.govacs.org For N,N-disubstituted carbamates, such as ethyl benzyl(phenyl)carbamate, the reaction under basic conditions is proposed to proceed through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. acs.orgnih.gov In contrast, monosubstituted carbamates, particularly those derived from primary amines, tend to react via an elimination-addition mechanism (E1cb-type). acs.orgnih.gov

Kinetic studies on the methanolysis of 4-acetoxybenzyl carbamates have been instrumental in distinguishing between different mechanistic possibilities. The reaction rates are monitored to understand the influence of substituents and reaction conditions.

Elucidation of Concerted Elimination Mechanisms, Such as 1,6-Elimination

A significant pathway for the decomposition of certain benzyl carbamates is the 1,6-elimination reaction. arkat-usa.orgnih.gov This process is particularly relevant for carbamates designed as prodrugs, where the release of an active amine is a critical step. nih.gov The 1,6-elimination is a concerted mechanism where the cleavage of a bond at the benzylic position is coupled with the departure of the carbamate group and the formation of a transient intermediate. arkat-usa.org

Kinetic evidence for the methanolysis of 4-acetoxybenzyl carbamates supports a one-step, concerted 1,6-elimination mechanism. arkat-usa.org This is in contrast to a stepwise process involving the formation of a discrete intermediate before the final product is released. The concerted nature of this reaction has been a subject of detailed kinetic investigation. arkat-usa.org

Role of Key Reaction Intermediates, Including 1,4-Quinonemethide and Isocyanate

The decomposition of benzyl carbamates via 1,6-elimination leads to the formation of highly reactive intermediates. One such key intermediate is 1,4-quinonemethide . arkat-usa.org The formation of 1,4-quinonemethide from 4-hydroxybenzyl carbamate derivatives is a critical step in many drug delivery systems. arkat-usa.orgnih.gov In methanolysis reactions, this reactive species is trapped by the solvent to form 4-methoxymethylphenol, providing evidence for its transient existence. arkat-usa.org

Another crucial intermediate in carbamate chemistry is isocyanate . acs.orgnih.govnih.gov Isocyanates are typically formed from the decomposition of carbamates derived from primary amines under basic conditions through an E1cb-type mechanism. acs.orgnih.gov The isocyanate intermediate is highly electrophilic and can be trapped by various nucleophiles. For instance, in the presence of water, it hydrolyzes to form a carbamic acid, which then decarboxylates to yield the free amine. acs.orgnih.gov If another amine is present, it can react with the isocyanate to form a urea (B33335) derivative. acs.org

Chemoselectivity and Reactivity Profiles

The reactivity of carbamates is not uniform and can be finely tuned by altering their structure and the reaction environment. This chemoselectivity is a cornerstone of their application in complex chemical syntheses.

Differential Reactivity of Primary versus Secondary Amine-Derived Carbamates

A significant difference in reactivity is observed between carbamates derived from primary and secondary amines. acs.orgnih.gov Carbamates of primary amines are generally more reactive under basic conditions and can undergo elimination to form isocyanates. acs.orgnih.gov This reactivity has been exploited in various synthetic transformations.

In contrast, carbamates derived from secondary amines, such as ethyl benzyl(phenyl)carbamate, are considerably more stable under similar conditions. acs.org This stability makes them suitable as protecting groups for secondary amines. The differential reactivity allows for the chemoselective transformation of a primary amine-derived carbamate in the presence of a secondary amine-derived carbamate. acs.org For example, studies have shown that the phenylcarbamate of a primary amine can be selectively converted to a urea in the presence of a secondary amine-derived phenylcarbamate, which remains intact. acs.org

The stability of secondary amine-derived carbamates is also evidenced by the existence of rotamers, which can be observed by NMR spectroscopy due to restricted rotation around the carbamate C-N bond. acs.org

Table 1: Reactivity Comparison of Primary vs. Secondary Amine-Derived Carbamates

| Carbamate Type | Amine Origin | Reactivity under Basic Conditions | Common Reaction Pathway | Key Intermediate |

|---|---|---|---|---|

| N-monosubstituted | Primary Amine | High | E1cb-type Elimination | Isocyanate |

Influence of Solvent Polarity and Composition on Reaction Course

The solvent plays a critical role in directing the course of carbamate reactions. researchgate.netbeilstein-journals.orgntnu.no The polarity and composition of the solvent can influence reaction rates and even alter the mechanistic pathway. For instance, the formation of carbamic acid from the reaction of amines with carbon dioxide is highly dependent on the solvent's dielectric constant. researchgate.net In protophilic, highly dipolar aprotic solvents like DMSO, DMF, or pyridine, the reaction of certain amines with CO2 leads to the formation of carbamic acids. researchgate.net Conversely, in apolar aprotic solvents or dipolar amphiprotic solvents, ammonium (B1175870) carbamates are often the predominant products. researchgate.net

In the context of solvolysis, the solvent's nucleophilicity and polarity affect the rate of reaction. For example, in the methanolysis of benzyl carbamates, methanol (B129727) acts as both the solvent and a nucleophile that traps the quinonemethide intermediate. arkat-usa.org The rate of gold-catalyzed hydroamination of carbamate substrates has also been shown to be significantly influenced by the presence and amount of methanol in the reaction mixture. beilstein-journals.org

The reactivity of carbamates can be dramatically dependent on the solvent, with ionic liquids showing enhanced reactivity in certain demethylation reactions compared to conventional organic solvents like acetonitrile. organic-chemistry.org Computational studies have also been employed to understand the intricate solvent effects on the thermodynamics and kinetics of carbamate formation. rsc.org

Carbamate Deprotection Mechanisms and Strategic Considerations

Tetra-n-butylammonium Fluoride (B91410) (TBAF) Mediated Cleavage

Tetra-n-butylammonium fluoride (TBAF) is a versatile reagent in organic chemistry, widely used for removing silyl (B83357) protecting groups. total-synthesis.com However, it also provides a mild and selective method for the cleavage of carbamates, offering an alternative to harsh acidic or basic conditions. organic-chemistry.org The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orglookchem.com The reactivity and the precise mechanism of TBAF-mediated deprotection are highly dependent on the substitution pattern of the carbamate nitrogen. organic-chemistry.orglookchem.com

For carbamates derived from primary or secondary amines, which possess an N-H proton, the proposed mechanism involves the fluoride ion acting as a base. acs.org The process is initiated by the deprotonation of the carbamate nitrogen, which leads to the formation of an isocyanate intermediate. acs.org This unstable isocyanate is then hydrolyzed by water molecules, which are typically present in commercial TBAF solutions, to yield a carbamic acid that subsequently decarboxylates to the free amine. acs.org If the newly formed amine is sufficiently nucleophilic, it can also trap the isocyanate intermediate, leading to the formation of a symmetrical urea as a side product. acs.org

In the case of tertiary carbamates, such as ethyl benzyl(phenyl)carbamate, which lack an N-H proton, a different mechanism is operative. Here, the "naked" fluoride anion acts as a nucleophile, directly attacking the carbonyl carbon of the carbamate. organic-chemistry.org This attack forms a transient tetrahedral intermediate, which then collapses to release the corresponding amine. organic-chemistry.org The efficiency of this cleavage is influenced by the nature of the substituents on the carbamate. Phenyl carbamates, for instance, are particularly susceptible to this cleavage method, often reacting under mild conditions, while alkyl carbamates like ethyl or tert-butyl carbamates may require more forcing conditions such as higher temperatures or a larger excess of TBAF. organic-chemistry.orglookchem.com

Research on various substrates has demonstrated the selectivity of this method. For example, phenyl carbamates can be cleaved in the presence of less reactive carbamates, providing a degree of orthogonality in protecting group strategy. lookchem.com

Table 1: TBAF-Mediated Deprotection of Various Carbamates

This table summarizes the reaction conditions and outcomes for the deprotection of different carbamates using TBAF, as reported in the literature.

| Entry | Substrate | TBAF (equiv.) | Conditions | Product | Yield (%) | Ref. |

| 1 | N-(tert-butoxycarbonyl)indole | 5 | THF, reflux, 8 h | Indole | 100 | lookchem.com |

| 2 | N-(Phenoxycarbonyl)indoline | 1.2 | THF, rt, 24 h | Indoline | 68 | lookchem.com |

| 3 | N-(Phenoxycarbonyl)aniline | 1.2 | THF, rt, 5 min | Aniline (B41778) | 100 | lookchem.com |

| 4 | Phenyl Benzyl(ethyl)carbamate | - | No reaction under specific conditions | - | 0 | acs.org |

| 5 | Phenyl pentylcarbamate | 1.2 | THF, rt, 72 h | Pentylamine / Urea | - | acs.org |

Note: The reactivity is substrate-dependent. In entry 4, the tertiary carbamate was reported as non-reactive under conditions that cleaved a primary amine-derived carbamate, highlighting the mechanistic differences. acs.org

Catalytic Hydrogenation for Benzyl Carbamate Cleavage

Catalytic hydrogenation is the quintessential and most widely employed method for the deprotection of benzyl carbamates (Cbz or Z group). masterorganicchemistry.comscientificupdate.com This method is valued for its mild, neutral reaction conditions, which are compatible with a wide array of acid- or base-sensitive functional groups. masterorganicchemistry.comscientificupdate.com

The mechanism for the cleavage of a benzyl carbamate is a hydrogenolysis reaction. taylorfrancis.comtotal-synthesis.com The process occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). taylorfrancis.comthalesnano.com In the first step, the benzyl C-O bond is reductively cleaved by hydrogen (H₂). taylorfrancis.com This step releases toluene (B28343) and a metabolically unstable carbamic acid intermediate. taylorfrancis.com The carbamic acid then spontaneously decomposes, eliminating carbon dioxide and liberating the free amine. taylorfrancis.comtotal-synthesis.com

The standard conditions involve stirring the protected substrate with a catalytic amount of 10% Pd/C under an atmosphere of hydrogen gas in a suitable solvent like ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure. thalesnano.com For more sterically hindered or resistant substrates, elevated temperatures and pressures may be necessary. thalesnano.com Beyond molecular hydrogen, other hydrogen sources can be used in transfer hydrogenation protocols. total-synthesis.com

A significant advantage of this method is its orthogonality with other common amine protecting groups like Boc (acid-labile) and Fmoc (base-labile). masterorganicchemistry.comtotal-synthesis.com However, a major limitation of catalytic hydrogenation is its incompatibility with functional groups that are also susceptible to reduction. scientificupdate.com For instance, substrates containing alkynes, alkenes, or certain sulfur compounds can interfere with the reaction. scientificupdate.com Aryl halides, particularly iodides and bromides, can undergo dehalogenation, leading to unwanted byproducts. scientificupdate.com This lack of chemoselectivity in certain contexts necessitates careful strategic planning in a synthetic route. scientificupdate.com

Table 2: Research Findings on Catalytic Hydrogenation for Carbamate Cleavage

This table presents examples of catalytic hydrogenation used to deprotect various carbamates, detailing the specific conditions and results.

| Entry | Substrate | Catalyst | Conditions | Product(s) | Yield (%) | Ref. |

| 1 | Cbz-protected amino acid | Pd/C | H₂, ambient temp. | Amino acid, Toluene | - | taylorfrancis.com |

| 2 | N-Cbz Dipeptide | 10% Pd/C | H₂, 80°C, 1 bar | Deprotected Dipeptide | High | thalesnano.com |

| 3 | Methyl N-benzyl carbamate | Ruthenium Pincer Complex 2 | H₂ (10 atm), THF, 110°C, 48 h | Methanol, Benzylamine (B48309) | Quantitative | researchgate.net |

| 4 | Benzyl morpholine-4-carboxylate | Ruthenium Pincer Complex 2 | H₂ (10 atm), THF, 110°C, 52 h | Benzyl alcohol, Morpholine, Methanol | 88, 87, 81 | researchgate.net |

Note: Entry 1 describes the general mechanism. Entries 3 and 4 utilize a homogeneous ruthenium catalyst which, unlike Pd/C, reduces the carbonyl group rather than cleaving the benzyl-oxygen bond, illustrating a different reactivity pattern. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Ethyl Benzyl Phenyl Carbamate

Quantum Chemical Calculations for Structure Optimization and Energy Minimization

A common computational strategy involves an initial geometry optimization using a less computationally demanding method, followed by a full, high-level optimization to achieve a stable energy-minimized structure. scirp.org For a series of ethyl benzyl (B1604629) carbamates, a two-step process was employed: molecules were first minimized using the semi-empirical PM3 method, after which a full optimization was performed using more robust ab initio and DFT methods. scirp.orgscirp.org This hierarchical approach balances computational cost with accuracy.

The ab initio Hartree-Fock (HF) method has been applied to study ethyl benzyl carbamates. researchgate.net Specifically, the HF method paired with the 6-31+G(d) basis set was used for the full optimization of the molecular structures. scirp.orgscirp.org Despite being an older and less complex method compared to DFT, the HF approach has demonstrated significant efficacy in describing the geometry of certain chemical systems, including carbamates. scirp.org In comparative studies, the HF/6-31+G(d) level of theory was found to provide the most accurate predictions for atomic bond lengths and angles when validated against experimental X-ray diffraction data for a related carbamate (B1207046), showing an average error of just 1.14% for bond lengths and 0.53% for bond angles. scirp.org

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and efficiency. For the study of ethyl benzyl carbamates, several DFT functionals were implemented to determine atomic and molecular properties. researchgate.net These included the popular hybrid functional B3LYP, which was used with both the 6-31+G(d) and 6-311+G(d,p) basis sets. scirp.orgscirp.org Additionally, the BVP86 and PBEPBE functionals were employed, both in conjunction with the 6-31+G(d) basis set. scirp.orgscirp.org These methods were used for the full geometric optimization of the carbamate structures following an initial minimization step. scirp.org

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, are valuable for initial explorations of molecular geometries. The PM3 method was utilized as the first step in the geometric optimization of newly designed ethyl benzyl carbamates. scirp.orgscirp.org This initial energy minimization provides a reasonable starting structure for more computationally intensive ab initio or DFT calculations, ensuring a more efficient path to the final, fully optimized geometry. scirp.org However, when compared to experimental data, the PM3 method was found to be the least accurate for predicting vibrational frequencies among the methods tested. scirp.org

The choice of basis set is critical in quantum chemical calculations as it dictates the flexibility electrons have in space, impacting the accuracy of the results. In the analysis of ethyl benzyl carbamates, several basis sets were evaluated, including 6-31+G(d) and 6-311+G(d,p). researchgate.net The performance of these basis sets was assessed in combination with different computational methods (HF and DFT). scirp.org

Prediction of Spectroscopic Parameters and Their Validation

A primary application of computational modeling is the prediction of spectroscopic data, which can then be validated against experimental results. This comparison is crucial for confirming the accuracy of the theoretical methods used.

Vibrational frequencies for a series of ethyl benzyl carbamates were calculated using the PM3, HF/6-31+G(d), B3LYP/6-31+G(d), B3LYP/6-311+G(d,p), BVP86/6-31+G(d), and PBEPBE/6-31+G(d) levels of theory. scirp.org To facilitate a direct comparison with experimental Infrared (IR) spectra, the calculated (harmonic) frequencies were scaled using appropriate correction factors. scirp.org

The accuracy of each method was determined by calculating the percentage of computed frequencies that fell within a 3% error margin relative to the experimental values. The Hartree-Fock method demonstrated superior performance, with 80% of its computed frequencies falling under this error threshold. The DFT methods followed, with B3LYP/6-31+G(d) at 68.57%, B3LYP/6-311+G(d,p) at 65.71%, and PBEPBE/6-31+G(d) at 62.86%. The semi-empirical PM3 method was the least accurate, with only 48.57% of its calculated frequencies meeting the accuracy criterion. scirp.org This comprehensive comparison validated the HF/6-31+G(d) level of theory as the most reliable for predicting the vibrational spectra of this class of compounds. scirp.orgscirp.org

Table 1: Comparison of Theoretical Methods for Vibrational Frequency Prediction This table summarizes the accuracy of different computational methods in predicting the vibrational frequencies of ethyl benzyl carbamates compared to experimental data, based on the percentage of frequencies with less than 3% error.

| Method | Basis Set | Accuracy (% of Frequencies <3% Error) |

|---|---|---|

| Hartree-Fock (HF) | 6-31+G(d) | 80.00% |

| DFT (B3LYP) | 6-31+G(d) | 68.57% |

| DFT (B3LYP) | 6-311+G(d,p) | 65.71% |

| DFT (PBEPBE) | 6-31+G(d) | 62.86% |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Correlation

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting the NMR chemical shifts of organic molecules, including carbamates. nih.govd-nb.info This approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Studies on various organophosphorus compounds and other complex organic molecules have demonstrated that DFT-based calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when compared to experimental data. d-nb.info The accuracy of these predictions can be further enhanced by considering a Boltzmann-weighted average of chemical shifts from various low-energy conformers of the molecule. d-nb.info

For Ethyl benzyl(phenyl)carbamate, this process would involve:

A thorough conformational search to identify all stable isomers. nih.govacs.org

Geometry optimization of each conformer using a suitable DFT functional and basis set. acs.org

Calculation of NMR shielding constants for each atom in each conformer.

Averaging the chemical shifts based on the relative Gibbs free energy of the conformers. chemrxiv.org

The comparison of these predicted spectra with experimentally obtained NMR data serves as a crucial validation of the computational model. nih.govacs.orgchemrxiv.org For structurally related compounds like ethyl phenylcarbamate, experimental ¹³C NMR data shows characteristic peaks for the carbonyl group (~158.4 ppm), aromatic carbons (118.7-138.0 ppm), the O-CH₂ group (~61.2 ppm), and the terminal methyl group (~14.6 ppm). rsc.org A successful computational model for Ethyl benzyl(phenyl)carbamate would be expected to reproduce these values with high fidelity.

Table 1: Representative Experimental ¹³C NMR Chemical Shifts for a Related Carbamate This table is based on data for Ethyl phenylcarbamate and serves as an example for expected values.

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 158.4 |

| Aromatic C (C-N) | 138.0 |

| Aromatic CH | 129.0, 123.3, 118.7 |

| O-CH₂ | 61.2 |

| CH₃ | 14.6 |

Source: The Royal Society of Chemistry. rsc.org

Characterization of Molecular and Electronic Properties

Determination of Atomic Charges (e.g., ChelpG)

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. Atomic charges provide a simplified representation of this distribution. The ChelpG (Charges from Electrostatic Potentials using a Grid-based method) scheme is a widely used method for calculating atomic charges. uni-muenchen.de This method fits atomic charges to reproduce the molecular electrostatic potential at numerous points surrounding the molecule, providing a more physically realistic representation of the charge distribution compared to other methods like Mulliken population analysis. uni-muenchen.de

Table 2: Example of Calculated ChelpG Atomic Charges for Key Atoms in a Carbamate Structure This table illustrates the type of data obtained from ChelpG analysis on related carbamate structures.

| Atom | Representative Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O=C) | -0.55 to -0.65 |

| Ether Oxygen (O-C₂H₅) | -0.50 to -0.60 |

| Carbonyl Carbon (C=O) | +0.60 to +0.75 |

| Nitrogen (N) | -0.50 to -0.60 |

Computational Studies of Molecular Volume

Molecular volume is a key descriptor in computational chemistry that influences the transport properties and biological activity of a molecule. molinspiration.com It can be calculated computationally from 3D molecular geometries, often defined by the volume inside a contour of a specific electron density. scirp.orgstackexchange.com

For a series of ethyl carbamates, molecular volume has been calculated using various basis sets. scirp.org The results show a predictable trend where the molecular volume increases with the number of atoms in the molecule. scirp.org For Ethyl benzyl(phenyl)carbamate, the molecular volume would be calculated after geometry optimization. This value is useful in Quantitative Structure-Activity Relationship (QSAR) studies to model properties like cell permeability and binding affinity. molinspiration.com The calculation can be performed using different levels of theory, and the inclusion of solvation models can provide insights into the molecule's volume in different environments. scirp.org

Table 3: Calculated Molecular Volume for a Series of Ethyl Carbamates This table demonstrates the trend of increasing molecular volume with molecular size.

| Compound | Formula | Calculated Molecular Volume (ų) |

|---|---|---|

| Ethyl carbamate | C₃H₇NO₂ | ~85 |

| Ethyl phenylcarbamate | C₉H₁₁NO₂ | ~150 |

| Ethyl benzylcarbamate | C₁₀H₁₃NO₂ | ~165 |

Note: Values are approximate and depend on the computational method. The trend is illustrative.

Conformational Analysis through Advanced Computational Methods

The three-dimensional structure of Ethyl benzyl(phenyl)carbamate is not rigid; rotation around single bonds leads to multiple, energetically distinct conformations. Understanding this conformational landscape is crucial, as the lowest-energy conformer often dictates the molecule's properties and reactivity. nih.govacs.org

Advanced computational methods are employed to explore the potential energy surface (PES) of the molecule. chemrxiv.org This process typically begins with a conformational search using methods like Monte Carlo or low-mode sampling within a molecular mechanics framework. chemrxiv.orgunimi.it The unique conformations generated are then subjected to higher-level geometry optimization using DFT. acs.orgunimi.it Vibrational frequency calculations are performed to confirm that each optimized structure corresponds to a true energy minimum. scirp.org

Studies on similar carbamates have shown that the carbamate group itself can exhibit rigidity due to the delocalization of π-electrons. nih.govacs.org The conformational flexibility in Ethyl benzyl(phenyl)carbamate would primarily arise from rotations around the C-N bonds and the bonds connecting the benzyl and phenyl groups to the nitrogen atom. The relative energies of these conformers determine their population at a given temperature. Such analyses can reveal key intramolecular interactions, like hydrogen bonds, that stabilize certain conformations. unimi.it

Reaction Mechanism Elucidation via Computational Pathway Analysis

Mapping Energy Profiles and Identifying Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions by mapping the energy profile along a reaction coordinate. mdpi.comyoutube.com This involves identifying all reactants, intermediates, transition states, and products. The transition state (TS) is a critical point on the energy profile, representing the maximum energy barrier that must be overcome for the reaction to proceed. doi.org

For a reaction involving Ethyl benzyl(phenyl)carbamate, such as its formation or hydrolysis, computational analysis would proceed by:

Optimizing the geometries of the reactants and products.

Proposing a plausible reaction pathway and identifying the structure of the transition state. TS searching algorithms are used to locate this first-order saddle point on the potential energy surface. youtube.com

Confirming the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scirp.org

For example, the Pd-catalyzed formation of a carbamate was studied computationally, revealing a detailed mechanistic pathway that included ligand dissociation, intermediate formation, and hydrogenation, with a calculated net energy change indicating a thermodynamically favorable route. mdpi.com Similarly, studies on carbamate formation via CO₂ absorption have identified transition state structures where a water molecule plays a crucial role as a proton shuttle. researchgate.net These computational approaches provide atomic-level detail that is often inaccessible through experimental methods alone. mdpi.comresearchgate.net

Computational Mechanistic Validation against Empirical Observations

The accuracy of computational models is paramount for their predictive power. A crucial step in computational chemistry involves validating the theoretical methods against experimental data. For carbamates, including derivatives structurally related to Ethyl benzyl(phenyl)carbamate, computational methods are often validated by comparing calculated properties with empirical observations from spectroscopic and crystallographic techniques.

One common approach is the comparison of computed vibrational frequencies with experimental infrared (IR) spectra. scirp.orgscirp.org For a series of ethyl benzyl carbamates, various computational methods, including semi-empirical (PM3), Hartree-Fock (HF), and Density Functional Theory (DFT) with different basis sets (e.g., B3LYP/6-31+G(d), B3LYP/6-311+G(d,p)), have been employed to calculate theoretical vibrational frequencies. scirp.orgscirp.orgresearchgate.net These calculated frequencies are then systematically compared with the experimental frequencies obtained from IR spectroscopy to determine the level of theory that provides the most accurate predictions. scirp.orgscirp.org Studies on related carbamates have shown that the Hartree-Fock method with the 6-31+G(d) basis set (HF/6-31+G(d)) can yield the best correlation between theoretical and experimental vibrational frequencies. scirp.orgscirp.org

Another validation method involves comparing computationally determined molecular geometries with those obtained from X-ray diffraction studies. scirp.orgscirp.org This allows for a direct comparison of bond lengths and angles, providing a robust assessment of the computational model's ability to reproduce the three-dimensional structure of the molecule. scirp.org The validation of these computational methods against empirical data provides confidence in their application to predict the properties and behavior of Ethyl benzyl(phenyl)carbamate and its analogues.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These models are crucial for the rational design of new molecules with improved efficacy.

Ligand-Based Structure-Activity Relationship Investigations

Ligand-based SAR investigations focus on the relationship between the structural features of a series of compounds and their observed biological activity, without prior knowledge of the receptor structure. nih.gov For carbamates, these studies have revealed key structural motifs that are essential for their biological function. The carbamate moiety (–OCONH–) itself is often a critical pharmacophore, capable of interacting with a variety of biological targets. nih.gov

In the case of Ethyl benzyl(phenyl)carbamate, the key structural components that can be systematically modified to probe SAR include the ethyl group, the benzyl group, and the phenyl group. Variations in the substituents on the aromatic rings, for instance, can significantly impact activity. The introduction of electron-donating or electron-withdrawing groups, or bulky substituents, can alter the electronic and steric properties of the molecule, thereby influencing its interaction with a biological target. nih.gov The nature of the ester group (ethyl in this case) can also be varied to modulate properties such as lipophilicity and metabolic stability.

Receptor-Dependent Interaction Analysis through Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This receptor-dependent approach provides detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

For carbamates that act as enzyme inhibitors, molecular docking studies can elucidate the binding mode within the active site of the target enzyme. nih.gov For instance, in the context of cholinesterase inhibition by carbamate derivatives, docking studies have revealed crucial interactions with amino acid residues in the active site. nih.gov Although specific docking studies on Ethyl benzyl(phenyl)carbamate are not extensively reported in the provided context, the methodology would involve docking the molecule into the binding site of a relevant target protein. The resulting binding poses and interaction energies can help to explain the observed activity and guide the design of more potent analogues. The analysis of these interactions can reveal which parts of the Ethyl benzyl(phenyl)carbamate molecule are most important for binding and can be modified to enhance affinity and selectivity.

Pharmacophore Mapping and Identification of Steric and Electrostatic Factors

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. mdpi.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. mdpi.com

Prediction of Enzyme Inhibition and Related Chemical Activities via In Silico Methods

In silico methods are increasingly used to predict the biological activities of chemical compounds, including their potential as enzyme inhibitors. juniperpublishers.com These computational approaches can significantly reduce the time and cost associated with experimental screening.

For carbamates, which are known to inhibit a variety of enzymes, in silico prediction of enzyme inhibition is a valuable tool. nih.gov This can be achieved through various methods, including QSAR modeling and molecular docking. QSAR models can be developed to correlate the structural properties of a series of carbamates with their experimentally determined inhibitory activities (e.g., IC50 values). juniperpublishers.com These models can then be used to predict the inhibitory potential of new, untested carbamates like Ethyl benzyl(phenyl)carbamate.

Molecular docking, as discussed earlier, can also be used to predict enzyme inhibition by estimating the binding affinity of the compound to the enzyme's active site. nih.gov Furthermore, molecular dynamics simulations can provide a more dynamic picture of the binding process and help to refine the prediction of inhibitory activity. These in silico predictions can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery of new enzyme inhibitors. core.ac.uk

Structural Elucidation and Conformational Analysis of Ethyl Benzyl Phenyl Carbamate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a molecule. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) would each provide unique and complementary information to confirm the identity and connectivity of ethyl benzyl(phenyl)carbamate.

Infrared (IR) Spectroscopy for Functional Group and Bond Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For ethyl benzyl(phenyl)carbamate, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A prominent and strong absorption band would be anticipated in the region of 1700-1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group. The exact position of this band would be influenced by the electronic effects of the adjacent nitrogen and oxygen atoms. Additionally, a distinct C-N stretching vibration would likely be observed around 1350-1250 cm⁻¹ . The presence of the two aromatic rings (benzyl and phenyl) would give rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations for sp²-hybridized carbons typically above 3000 cm⁻¹ . The aliphatic C-H bonds of the ethyl and benzyl (B1604629) methylene (B1212753) groups would exhibit stretching vibrations in the 2980-2850 cm⁻¹ region. Finally, the C-O stretching vibrations of the ester component of the carbamate would be expected to appear as strong bands in the 1250-1000 cm⁻¹ range.

Table 1: Expected Infrared (IR) Spectroscopy Data for Ethyl Benzyl(phenyl)carbamate

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Carbonyl (C=O) | 1725-1700 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-N | 1350-1250 | Stretching |

| C-O | 1250-1000 | Stretching |

| Aromatic C-H | >3000 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the carbon and hydrogen framework of ethyl benzyl(phenyl)carbamate.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The protons of the aromatic rings would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm . The benzylic methylene protons (-CH₂-Ph) would be expected to produce a singlet or a slightly split signal around 4.5-5.0 ppm . The quartet signal for the methylene protons of the ethyl group (-O-CH₂-CH₃) would likely be found around 4.2 ppm , coupled to the adjacent methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet further upfield, around 1.2 ppm .

The ¹³C NMR spectrum would show signals for each unique carbon atom. The carbonyl carbon of the carbamate would be the most downfield signal, expected in the range of 155-160 ppm . The aromatic carbons would resonate in the 120-140 ppm region. The benzylic methylene carbon would be anticipated around 50-55 ppm , while the methylene carbon of the ethyl group would appear further downfield at approximately 60-65 ppm due to its attachment to oxygen. The terminal methyl carbon of the ethyl group would be the most upfield signal, expected around 14-16 ppm .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethyl Benzyl(phenyl)carbamate

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H / C | 7.0-7.5 (m) | 120-140 |

| Benzyl -CH₂- | 4.5-5.0 (s) | 50-55 |

| Ethyl -O-CH₂- | ~4.2 (q) | 60-65 |

| Ethyl -CH₃ | ~1.2 (t) | 14-16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For ethyl benzyl(phenyl)carbamate (C₁₆H₁₇NO₂), the molecular weight is 255.31 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 255.

The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbamate functionality. Common fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 210, or the loss of the benzyl group (-CH₂Ph) resulting in a fragment at m/z = 164. The benzyl cation itself would produce a prominent peak at m/z = 91. Other fragments corresponding to the phenyl isocyanate cation (m/z = 119) or the ethyl cation (m/z = 29) might also be observed.

Crystallographic Studies and Solid-State Structure Determination

While no published crystallographic data for ethyl benzyl(phenyl)carbamate has been found, this section describes the type of information that would be obtained from such a study.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of ethyl benzyl(phenyl)carbamate were grown, this technique would provide the exact coordinates of each atom in the unit cell of the crystal lattice. This would allow for the unambiguous determination of its molecular structure in the solid state, including the relative orientations of the benzyl and phenyl groups with respect to the carbamate plane.

Precise Determination of Molecular Geometry and Bond Parameters

From the atomic coordinates obtained through X-ray diffraction, a wealth of precise information about the molecular geometry can be derived. This includes bond lengths, bond angles, and torsion angles. For instance, the C=O bond length would be accurately measured, as would the C-N and C-O bond lengths within the carbamate group. The planarity of the carbamate functional group could be assessed, and the torsion angles describing the rotation around the C-N and C-O single bonds would be determined. Furthermore, the analysis would reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Ethyl benzyl(phenyl)carbamate |

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

The solid-state packing of Ethyl benzyl(phenyl)carbamate is dictated by a variety of non-covalent intermolecular forces. As a tertiary carbamate, it lacks the N-H group necessary to act as a hydrogen bond donor, which is a dominant interaction in the crystal structures of primary and secondary carbamates like benzyl carbamate. ub.edu Consequently, the primary intermolecular interactions governing its crystal lattice are weaker hydrogen bonds and π-π stacking interactions.

The main interactions expected to be present are:

C-H···O Hydrogen Bonds: The hydrogen atoms of the benzyl and phenyl groups, as well as the ethyl group, can act as weak hydrogen bond donors, interacting with the electron-rich carbonyl oxygen atom of the carbamate moiety in neighboring molecules. These interactions, while individually weak, collectively contribute significantly to the stability of the crystal packing. ub.eduresearchgate.net

π-π Stacking: The presence of two aromatic rings (benzyl and phenyl) provides the opportunity for π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. The geometry of this stacking is influenced by the need to minimize electrostatic repulsion and maximize attractive dispersion forces. ias.ac.ingatech.edu Steric hindrance from the bulky substituents on the nitrogen may lead to a slipped-stack or T-shaped (edge-to-face) arrangement rather than a perfectly cofacial one.

C-H···π Interactions: In this type of interaction, a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on an adjacent molecule. researchgate.netnih.gov This is a recognized stabilizing force in the packing of many aromatic compounds.

| Interaction Type | Donor | Acceptor | Expected Significance in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Aromatic, Benzyl CH₂, Ethyl CH₃/CH₂) | O (Carbonyl) | High: Key contributor to lattice cohesion. |

| π-π Stacking | Phenyl/Benzyl Ring (π-system) | Phenyl/Benzyl Ring (π-system) | Moderate to High: Depends on steric factors allowing favorable ring alignment. |

| C-H···π Interaction | C-H (Aromatic, Benzyl CH₂, Ethyl CH₃/CH₂) | Phenyl/Benzyl Ring (π-system) | Moderate: Complements π-π stacking and hydrogen bonding. |

Conformational Insights Derived from Crystal Structures

While a specific crystal structure for Ethyl benzyl(phenyl)carbamate is not publicly available, its solid-state conformation can be inferred from studies of analogous N,N-disubstituted carbamates and amides. chemrxiv.orgresearchgate.net The central carbamate group, O-C(O)-N, is expected to be predominantly planar. This planarity arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C-N bond. nih.gov

The key conformational features are the dihedral angles describing the orientation of the substituents relative to this carbamate plane:

Phenyl Group Orientation: Due to significant steric hindrance between the phenyl ring, the benzyl group, and the carbonyl oxygen, the phenyl ring will be twisted out of the carbamate plane. In related N-aryl carbamates, this twist is substantial, preventing full conjugation of the phenyl ring with the nitrogen lone pair. nd.edu

Benzyl Group Orientation: The benzyl group also experiences steric crowding and will adopt a conformation that minimizes these repulsive interactions.

Ethyl Group Conformation: The ethyl group attached to the ester oxygen will likely adopt a conformation to minimize steric clash, with the C-O-C=O system often preferring a trans (or antiperiplanar) arrangement.

ORTEP Representations for Visualizing Three-Dimensional Molecular Structures

An Oak Ridge Thermal Ellipsoid Plot (ORTEP) is a standard method for visualizing the molecular structure of a compound as determined by X-ray crystallography. researchgate.net The plot depicts the atoms of the molecule as ellipsoids, where the size and shape of the ellipsoid indicate the anisotropic thermal motion of that atom within the crystal lattice at a certain probability level (typically 50%). researchgate.net

An ORTEP representation of Ethyl benzyl(phenyl)carbamate would provide definitive visual confirmation of the conformational features discussed previously. It would clearly show:

The planarity of the core carbamate unit.

The precise dihedral angles of the phenyl and benzyl groups with respect to the carbamate plane.

The bond lengths and angles of the entire molecule, offering insight into the C-N partial double bond character.

The thermal motion of each atom, which can reveal information about the rigidity or flexibility of different parts of the molecule within the crystal.

Based on related structures, a hypothetical ORTEP would likely show the nitrogen atom in a trigonal planar or near-planar geometry, with the large phenyl and benzyl groups twisted significantly away from the O=C-N plane to alleviate steric strain. researchgate.netresearchgate.net

Conformational Dynamics in Solution

Investigation of Rotamerism and Coalescence Phenomena via NMR Spectroscopy

In solution, Ethyl benzyl(phenyl)carbamate exhibits dynamic conformational behavior, primarily due to hindered rotation around the carbamate C(carbonyl)-N bond. nd.edusctunisie.org This C-N bond has significant partial double bond character, creating a substantial energy barrier to rotation. nd.edu This restricted rotation gives rise to distinct rotational isomers, or rotamers.

This dynamic process is readily studied using Variable Temperature (VT) NMR spectroscopy. mst.edunih.gov

At Low Temperatures: Rotation around the C-N bond is slow on the NMR timescale. This allows for the observation of separate, distinct signals for the different rotamers (often designated as syn and anti or E and Z). The populations of the two rotamers are generally unequal, leading to signals of different intensities. nd.edu

At the Coalescence Temperature (Tc): As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals for the two rotamers broaden and merge into a single, broad peak. mst.edunih.gov

At High Temperatures: At temperatures well above Tc, the C-N bond rotation is fast on the NMR timescale. The spectrometer detects only a single, time-averaged signal for the exchanging nuclei, with a chemical shift that is the weighted average of the shifts of the individual rotamers.

By analyzing the NMR spectra at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N-arylcarbamates, this barrier is typically lower than for N-alkylcarbamates due to the electron-withdrawing nature of the aryl group, which reduces the C-N double bond character. nd.edund.edu

| Carbamate Type | Typical Rotational Barrier (ΔG‡) | Reference |

|---|---|---|

| N-alkylcarbamate | ~16 kcal/mol | nd.edu |

| N-phenylcarbamate | ~12.5 kcal/mol | nd.edu |

| t-butyl N-methyl-N-aryl carbamates | 12-14 kcal/mol | nd.edu |

| Ethyl benzyl(phenyl)carbamate (Expected) | 12-14 kcal/mol | Inferred |

Correlation of Conformational Changes with Reactivity and Stability

The conformational dynamics of Ethyl benzyl(phenyl)carbamate are intrinsically linked to its chemical stability and reactivity. ias.ac.in The energy barrier to rotation around the C-N bond is a direct measure of the bond's double bond character and the extent of resonance stabilization of the carbamate group. nd.edu

Stability: A higher rotational barrier indicates greater resonance stabilization and a more stable ground-state conformation. Factors that decrease the nitrogen lone pair's ability to delocalize, such as the attachment of electron-withdrawing groups like the phenyl ring, tend to lower this barrier and decrease the C-N double bond character. nd.edund.edu

Reactivity: The conformational equilibrium and the dynamics of interconversion can influence the molecule's reactivity. The accessibility of the nitrogen lone pair and the carbonyl oxygen, the two most reactive sites, is dependent on the conformation. For example, steric shielding of these sites by the bulky benzyl and phenyl groups can hinder the approach of reactants. The rate of a reaction may be dependent on the concentration of a specific, more reactive rotamer, even if it is the minor component in the equilibrium.

Applications in Advanced Organic Synthesis and Chemical Research

Role as Protecting Groups in Complex Molecule Synthesis

The protection of reactive functional groups is a cornerstone of complex molecule synthesis, preventing unwanted side reactions and enabling precise chemical modifications. Carbamates are among the most reliable and widely used protecting groups for amines. masterorganicchemistry.com

The benzyloxycarbonyl (Cbz or Z) group is a classic and enduring amine protecting group, first introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis. masterorganicchemistry.comtotal-synthesis.com This innovation was a pivotal moment in the field, unlocking the ability to construct oligopeptides with defined sequences. total-synthesis.com The Cbz group, a close structural relative of the functional moiety in ethyl benzyl(phenyl)carbamate, renders the amine nitrogen significantly less nucleophilic. masterorganicchemistry.com This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. acs.org

The introduction of a Cbz group is typically straightforward, often achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comhighfine.comijacskros.com The stability of the resulting carbamate (B1207046) is a key advantage; it is robust against a wide range of non-reductive conditions, including basic and mildly acidic media. ijacskros.commissouri.edu Removal of the Cbz group, or deprotection, is most commonly and cleanly accomplished by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. masterorganicchemistry.comtotal-synthesis.com This specific deprotection method provides a strategic advantage in multi-step synthesis.

The utility of Cbz protection extends far beyond peptide chemistry, finding applications in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals where precise control over amine reactivity is essential. acs.org

In the synthesis of intricate molecules with multiple functional groups, the ability to deprotect one group while leaving others intact is critical. This concept is known as an orthogonal protecting group strategy. It allows for the sequential unmasking and reaction of different sites within a molecule. nih.gov

The Cbz group is a vital component of many orthogonal schemes. total-synthesis.com Its unique removal condition—catalytic hydrogenation—makes it compatible with other common amine protecting groups that are cleaved under different conditions. masterorganicchemistry.com For instance, the tert-butyloxycarbonyl (Boc) group is removed by strong acid (like trifluoroacetic acid), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by an amine base. masterorganicchemistry.com

A synthetic chemist can therefore protect three different amines in a single molecule with Cbz, Boc, and Fmoc groups. Each group can be removed selectively without affecting the others, enabling a highly controlled and planned synthetic route. masterorganicchemistry.comtotal-synthesis.com This strategic orthogonality is fundamental to methodologies like Solid-Phase Peptide Synthesis (SPPS) and the assembly of complex molecular libraries. nih.gov

Table 1: Comparison of Common Orthogonal Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Installation Reagent (Typical) | Cleavage Condition |

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂O(CO)- | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) masterorganicchemistry.comtotal-synthesis.com |

| tert-Butoxycarbonyl | Boc | (CH₃)₃CO(CO)- | Di-tert-butyl dicarbonate (B1257347) | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | CH₂=CHCH₂O(CO)- | Allyl chloroformate | Pd(0) catalyst highfine.com |

Synthetic Intermediates and Building Blocks for Chemical Transformations

Beyond their role in protection schemes, carbamates like ethyl benzyl(phenyl)carbamate serve as versatile intermediates and foundational units for constructing more complex molecules, including ureas and polymers.

Carbamates are effective precursors for the synthesis of urea (B33335) derivatives. This transformation is valuable as the urea moiety is a common structural motif in pharmaceuticals and biologically active compounds. nih.gov The synthesis of ureas often involves harsh reagents like phosgene (B1210022) or isocyanates. nih.gov Using a carbamate provides a milder and often safer alternative. google.com

The general strategy involves the reaction of a carbamate with a primary or secondary amine. google.com In this nucleophilic substitution reaction, the amine displaces the alcohol portion of the carbamate to form the new N-C bond of the urea. For example, phenyl carbamates have been shown to react efficiently with various amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures to produce N,N'-substituted ureas in high yields. google.com The only by-product is phenol (B47542), which is easily removed. google.com This methodology avoids the direct handling of toxic isocyanates. mdpi.com Similarly, ethyl benzyl(phenyl)carbamate can be envisioned as a reactant for generating unsymmetrical urea structures upon reaction with a suitable amine.

Carbamate linkages are emerging as a significant component in the backbone of advanced polymers. nih.govnih.gov Specifically, they are used to construct sequence-defined, non-natural (abiotic) polymers. acs.org This allows for the de novo design of new functional materials by controlling the primary sequence of the polymer chain, analogous to how the sequence of amino acids dictates the function of a protein. nih.govnih.gov

Compared to the amide bonds found in peptides, carbamate linkages introduce different structural properties. They are considered more rigid, which is thought to be due to a more extended delocalization of π-electrons along the polymer backbone. nih.govnih.gov This rigidity can influence the conformational landscape of the polymer, potentially leading to more stable and predictable secondary structures. acs.org The carbamate functionality can also participate in hydrogen bonding, further guiding the folding and assembly of the polymer chains. acs.org The use of carbamate monomers as building blocks is a foundational aspect of developing novel materials with tailored properties for various applications. x-mol.net

Contributions to Catalysis and Reaction Development

While ethyl benzyl(phenyl)carbamate itself is not typically a catalyst, the broader class of carbamates is integral to the development and understanding of various chemical reactions. Their synthesis and transformations are often the subject of mechanistic studies aimed at optimizing reaction conditions and exploring new catalytic systems.

For example, detailed kinetic studies on the transesterification of O-methyl-N-aryl carbamates with various alcohols in the presence of alkoxide catalysts have been conducted. rsc.org Such research elucidates the reaction mechanism, showing that the process is often dominated by the nucleophilic attack of the alkoxide on the carbamate's carbonyl carbon. rsc.org Understanding these fundamental mechanistic pathways is crucial for developing more efficient and environmentally friendly methods for producing different types of carbamates. rsc.org

Furthermore, carbamates are often the products of novel catalytic reactions. Iron(II) sulfate (B86663) has been reported as an inexpensive and environmentally friendly catalyst for the four-component reaction of a carbonyl compound, benzyl chloroformate, an amine source, and allyltrimethylsilane (B147118) to provide Cbz-protected homoallylic amines. missouri.edu The development of such catalytic methods for the efficient formation of carbamates is an active area of research, expanding the synthetic chemist's toolkit. missouri.edu

Utilization in Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Pathways)

Transition metal catalysis provides powerful tools for the construction of complex molecules, and carbamates are frequently involved as both substrates and products. Palladium-catalyzed reactions, in particular, have been instrumental in developing efficient methods for forming the N-aryl carbamate linkage.

A significant advancement is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, where an alcohol is used as a nucleophilic trapping agent. nih.govmit.edumit.edu This one-pot method allows for the synthesis of a wide array of N-aryl carbamates. nih.gov The reaction proceeds through the formation of an aryl isocyanate intermediate in situ, which is then intercepted by an alcohol to yield the desired carbamate. nih.govorganic-chemistry.org The use of aryl triflates as the electrophilic partner expands the substrate scope, enabling the use of alcohols and thiols that might not be compatible with other cross-coupling conditions. nih.gov This methodology is highly valued for its ability to directly access important carbamate protecting groups and precursors for materials like polyurethanes. nih.govmit.edu

The versatility of this approach is demonstrated by its tolerance for various functional groups and its applicability to a range of alcohols, including primary, secondary, and sterically hindered ones. organic-chemistry.org Furthermore, the conditions can be modified to synthesize allyl carbamates, which are themselves useful protecting groups, by managing the state of the palladium catalyst to prevent undesired deprotection reactions. nih.govmit.edu

Exploration of Novel Catalytic Transformations

Beyond established palladium-catalyzed methods, research continues to uncover novel catalytic systems for carbamate synthesis that offer improved efficiency, sustainability, or substrate scope.

One such innovation is the use of pincer-supported iron complexes for the dehydrogenative synthesis of carbamates. morressier.com This atom-efficient method couples formamides and alcohols, generating the carbamate and hydrogen gas as the only byproduct. It represents the first application of a first-row transition metal catalyst for this transformation and is notably compatible with N-alkyl formamides. morressier.com Mechanistic studies suggest the reaction proceeds through a transient isocyanate intermediate that forms a stable adduct with the iron catalyst, which is the resting state of the catalytic cycle. morressier.com

Another area of development is the catalytic site-selective carbamoylation of complex molecules like carbohydrates. Borinic acid has been identified as an effective catalyst for the site-selective carbamoylation of minimally protected pyranosides. acs.org This transformation utilizes 1-carbamoylimidazoles as the carbamoylating agents, circumventing the need for hazardous reagents like phosgene or unstable isocyanates. acs.org This method provides expedient access to biologically important structures, such as the carbamoylmannoside moiety found in bleomycins. acs.org These examples highlight the ongoing effort to develop more refined and specialized catalytic tools for the synthesis and manipulation of carbamate-containing compounds.

Enzyme Interaction Studies (Focus on Chemical and Mechanistic Aspects)

Carbamate derivatives are a well-established class of enzyme inhibitors, with their mechanism of action and structure-activity relationships being the subject of extensive research. Their interactions are primarily studied in the context of cholinesterases, but their activity extends to other enzyme families.

Investigation of Cholinesterase Inhibition Mechanisms for Carbamate Derivatives

Carbamates typically act as pseudo-irreversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govacs.org The inhibition mechanism is a multi-step process that involves the covalent modification of the enzyme's active site.

The process begins with the carbamate inhibitor binding to the active site of the cholinesterase to form a reversible enzyme-inhibitor complex, analogous to a Michaelis-Menten complex. researchgate.net This is followed by a nucleophilic attack from the hydroxyl group of a critical serine residue in the enzyme's catalytic triad (B1167595) onto the electrophilic carbonyl carbon of the carbamate. researchgate.netresearchgate.net This step results in the formation of a transient tetrahedral intermediate. nih.gov Subsequently, the leaving group (the alcohol or phenol portion of the carbamate) is expelled, and a stable, carbamoylated enzyme is formed. researchgate.netnih.gov

This covalent modification renders the enzyme inactive, as the serine residue is no longer available to hydrolyze the natural substrate, acetylcholine. researchgate.netwikipedia.org The inhibition is termed "pseudo-irreversible" because the carbamoylated enzyme can be regenerated, albeit very slowly, through hydrolysis, which restores the active serine hydroxyl group. researchgate.net The rate of this decarbamoylation step is significantly slower than the deacetylation that occurs with the natural substrate, leading to a prolonged period of enzyme inhibition. researchgate.net

Exploration of Interactions with Alternative Enzyme Targets

While cholinesterases are the most common targets for carbamate inhibitors, studies have shown that these compounds can effectively inhibit other enzymes. A notable example is the interaction of carbamate derivatives with human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov

Research has demonstrated that a series of synthesized carbamate derivatives act as potent inhibitors of both hCA I and hCA II. nih.gov The inhibition constants (Ki) for these compounds were found to be in the low nanomolar range, indicating a high affinity for the enzyme. nih.gov This level of inhibition is significant when compared to acetazolamide, a clinically used carbonic anhydrase inhibitor. nih.gov These findings suggest that the carbamate scaffold can be adapted to target enzymes beyond the cholinesterase family, opening avenues for the development of inhibitors for different therapeutic areas.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Carbamate Derivatives (Range) | hCA I | 4.49–5.61 nM |

| Carbamate Derivatives (Range) | hCA II | 4.94–7.66 nM |

| Acetazolamide (Reference) | hCA I | 281.33 nM |

| Acetazolamide (Reference) | hCA II | 9.07 nM |

Data sourced from research on the inhibitory effects of carbamate derivatives on carbonic anhydrase isoenzymes. nih.gov

Elucidation of Structure-Inhibition Relationships for Carbamate Derivatives

The inhibitory potency and selectivity of carbamate derivatives against cholinesterases are highly dependent on their chemical structure. Structure-inhibition relationship (SIR) studies aim to understand how different substituents on the carbamate molecule influence its interaction with the enzyme's active site.

For inhibition of cholinesterases, several structural features are critical:

N-Substituents: The nature of the groups attached to the carbamate nitrogen significantly impacts activity. For instance, N,N-diphenyl substituted carbamates have been shown to be particularly potent inhibitors of BChE. mdpi.com

Leaving Group: The alcohol or phenol portion of the carbamate that is expelled during carbamoylation influences the initial binding affinity and the rate of the carbamoylation reaction. Aromatic leaving groups are common in many potent inhibitors. mdpi.comarkat-usa.org

Hydrophobicity: Hydrophobic substituents can enhance binding to the enzyme's active site gorge, which has hydrophobic regions. nih.gov

Studies have shown that O-aromatic (thio)carbamates can exhibit moderate to strong inhibition of both AChE and BChE, with IC50 values often in the micromolar to nanomolar range. mdpi.com In many cases, derivatives show greater selectivity for BChE over AChE. mdpi.com For example, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a highly effective BChE inhibitor with an IC50 value of 1.60 µM. mdpi.com In contrast, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was found to be the most effective AChE inhibitor in the same study, with an IC50 of 38.98 µM. mdpi.com These findings demonstrate that subtle changes to the molecular structure can lead to significant differences in inhibitory activity and selectivity.

| Carbamate Derivative Structure | AChE IC50 (µM) | BChE IC50 (µM) | Key Structural Feature |

|---|---|---|---|

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | >100 | 1.60 | N,N-diphenyl substitution |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | 42.56 | Dimethylcarbamothioate and chlorinated phenyl rings |

| Substituted Benzyl N-phenylcarbamates (Range) | 199–535 | 21–177 | Benzyl N-phenylcarbamate core |

Data compiled from studies on various carbamate derivatives to illustrate the impact of structural modifications on cholinesterase inhibition. mdpi.comarkat-usa.org

Analytical Chemistry Methodologies for Carbamate Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of carbamate (B1207046) analysis, providing the necessary separation for complex mixtures and enabling precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the most prominently used techniques, each offering distinct advantages. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for analyzing thermally labile compounds like carbamates. taylorfrancis.com It allows for separation under ambient temperatures, thus preserving the integrity of the analyte. For purity assessment of compounds such as Ethyl benzyl(phenyl)carbamate, reversed-phase HPLC with ultraviolet (UV) detection is a standard approach. usgs.govrsc.org The method's ability to separate the main compound from impurities and degradation products allows for accurate quantification and purity profiling. The U.S. Geological Survey has developed methods for determining selected carbamate pesticides in water using HPLC with a photodiode-array detector for UV absorbance profiles. usgs.gov

Enantioresolution, the separation of enantiomers, is critical for chiral compounds in the pharmaceutical and agrochemical industries. wikipedia.org For chiral carbamates, this is often achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) with phenylcarbamate derivatives, have proven highly effective. wikipedia.orgasianpubs.org For instance, cellulose tris(3,5-dimethylphenyl carbamate) and amylose tris(3,5-dimethyl phenyl carbamate) are widely used CSPs that can resolve a broad range of racemic compounds, including those with carbamate functionalities. asianpubs.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) between the enantiomers and the chiral selector of the stationary phase. asianpubs.org

Interactive Data Table: HPLC Conditions for Carbamate Analysis

| Parameter | Typical Condition for Purity Analysis | Typical Condition for Enantioresolution |

|---|---|---|

| Column | Reversed-phase C18 or C8 | Chiral Stationary Phase (e.g., Cellulose or Amylose tris(phenylcarbamate) derivatives) asianpubs.org |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol (B129727)/Water rsc.org | Hexane/Isopropyl Alcohol mixtures asianpubs.org |

| Detection | UV-Vis or Photodiode Array (PDA) at ~254 nm usgs.govrsc.org | UV-Vis at ~254 nm asianpubs.org |

| Flow Rate | 1.0 mL/min asianpubs.org | 0.5 - 1.0 mL/min |

| Temperature | Ambient (~25°C) asianpubs.org | Controlled, often ambient (~25°C) asianpubs.org |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, many carbamates, particularly N-methylcarbamates, are thermally labile and can decompose in the hot GC injector port. nih.gov This thermal instability presents a significant challenge for direct GC analysis. taylorfrancis.com